molecular formula C8H17NOS B13020262 N-(4-Methoxybutan-2-yl)thietan-3-amine

N-(4-Methoxybutan-2-yl)thietan-3-amine

Cat. No.: B13020262
M. Wt: 175.29 g/mol
InChI Key: MEMGYCCSFMHWFY-UHFFFAOYSA-N
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Description

N-(4-Methoxybutan-2-yl)thietan-3-amine: is a chemical compound with the molecular formula C8H17NOS. It is primarily used in industrial and scientific research settings. This compound is not intended for medical or clinical use in humans or animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybutan-2-yl)thietan-3-amine typically involves the reaction of 4-methoxybutan-2-amine with thietan-3-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybutan-2-yl)thietan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-(4-Methoxybutan-2-yl)thietan-3-amine is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and thietan functional groups. These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

  • N-(4-Methoxybutan-2-yl)thietan-3-amine
  • N-(4-Methoxy-3-methylbutan-2-yl)thietan-3-amine
  • N-(4-Methoxybutan-2-yl)thietan-2-amine

Uniqueness: this compound is unique due to its specific structural features, including the presence of both a thietan ring and a methoxybutyl group. These features confer unique chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-(4-methoxybutan-2-yl)thietan-3-amine

InChI

InChI=1S/C8H17NOS/c1-7(3-4-10-2)9-8-5-11-6-8/h7-9H,3-6H2,1-2H3

InChI Key

MEMGYCCSFMHWFY-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)NC1CSC1

Origin of Product

United States

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